molecular formula C15H16F3N3O B2526086 N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide CAS No. 1376007-70-3

N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide

Katalognummer B2526086
CAS-Nummer: 1376007-70-3
Molekulargewicht: 311.308
InChI-Schlüssel: VJUFWEBEIWEVJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPP-115 and is a derivative of vigabatrin, an antiepileptic drug. CPP-115 has been found to have unique properties that make it a promising candidate for the treatment of various neurological disorders.

Wirkmechanismus

CPP-115 works by increasing the concentration of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. GABA acts as an inhibitory neurotransmitter, which means it reduces the activity of neurons and helps to prevent seizures. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects:
CPP-115 has been found to have a number of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, which can have a calming effect and reduce seizure activity. It has also been found to have anxiolytic and anticonvulsant properties. Additionally, CPP-115 has been found to be well-tolerated and has a low risk of adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CPP-115 is that it is a potent inhibitor of GABA-AT, which makes it a promising candidate for the treatment of various neurological disorders. It has also been found to be well-tolerated and has a low risk of adverse effects. However, one limitation of CPP-115 is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.

Zukünftige Richtungen

There are a number of future directions for research on CPP-115. One area of research is the potential use of CPP-115 in the treatment of addiction. CPP-115 has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of research is the potential use of CPP-115 in the treatment of anxiety disorders. CPP-115 has been found to have anxiolytic properties, and further research is needed to determine its potential as a treatment for anxiety disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of CPP-115 and its potential therapeutic applications.

Synthesemethoden

The synthesis of CPP-115 involves the reaction of 1-cyanocyclohexylamine with 3,4,5-trifluoroaniline in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with chloroacetyl chloride to form CPP-115.

Wissenschaftliche Forschungsanwendungen

CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. It has been found to be a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, which can have a calming effect and reduce seizure activity.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3,4,5-trifluoroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c16-11-6-10(7-12(17)14(11)18)20-8-13(22)21-15(9-19)4-2-1-3-5-15/h6-7,20H,1-5,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUFWEBEIWEVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.